2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the construction of benzofuran rings through free radical cyclization cascades, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it a favorable method for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl β-D-mannopyranoside
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C13H14O3/c1-2-3-10-9(6-7-14)4-5-11-12(10)8-16-13(11)15/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
INYWPTCIEPYRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1COC2=O)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.